Product packaging for Ethyl 2-((4-cyanophenyl)amino)acetate(Cat. No.:CAS No. 218168-58-2)

Ethyl 2-((4-cyanophenyl)amino)acetate

Cat. No.: B1592518
CAS No.: 218168-58-2
M. Wt: 204.22 g/mol
InChI Key: KNUMRMSDANMQRT-UHFFFAOYSA-N
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Description

Contextualizing the Compound within Relevant Synthetic Pathways

The primary synthetic route to Ethyl 2-((4-cyanophenyl)amino)acetate involves a nucleophilic substitution reaction. This is typically achieved by reacting 4-aminobenzonitrile (B131773) with an ethyl haloacetate, such as ethyl bromoacetate. This method is analogous to the synthesis of structurally similar compounds like ethyl-2-(4-aminophenoxy)acetate, which is prepared by alkylating 4-nitrophenol (B140041) and subsequently reducing the nitro group. mdpi.com

The true significance of this compound in synthesis is its function as a precursor to more complex molecules. For instance, the core structure of this compound is found within intermediates used in the synthesis of Dabigatran (B194492), a potent anticoagulant. pharmaffiliates.compharmaffiliates.com Furthermore, the starting materials for this compound, such as ethyl cyanoacetate, are themselves versatile reagents used to construct a variety of heterocyclic systems, including pyrazoles. researchgate.netekb.eg

Rationale for Research Focus on Aminoacetate and Cyanophenyl Moieties

The scientific interest in this compound is largely due to the distinct and valuable properties of its two key functional components: the aminoacetate moiety and the cyanophenyl group.

The aminoacetate moiety is a derivative of an amino acid, a fundamental building block in biological systems. nih.gov In medicinal chemistry, incorporating amino acid or amino ester functionalities is a common strategy to enhance the pharmacokinetic properties of a drug. researchgate.net They can be used as "pro-moieties" in prodrug design to improve characteristics such as water solubility, bioavailability, and targeted transport across biological membranes via amino acid transporters. nih.gov The use of amino acid esters can lead to lower toxicity and prevent the rapid metabolism of the parent drug. researchgate.net Unnatural amino acids and their derivatives are increasingly being explored to create molecules with enhanced stability and novel biological activities.

The cyanophenyl moiety , which contains a nitrile (-C≡N) group, is a crucial pharmacophore in modern drug design. nih.gov The nitrile group is a versatile functional group that can participate in key binding interactions with biological targets, often acting as a bioisostere for other groups like ketones or even mimicking a water molecule. nih.govresearchgate.net Its strong dipole moment can contribute significantly to the binding affinity of a ligand to its target enzyme or receptor. nih.gov Beyond its role in binding, the nitrile group is a valuable synthetic handle, capable of being transformed into other functional groups such as amines, carboxylic acids, or various heterocyclic rings. researchgate.net The prevalence of this group is highlighted by the fact that over 30 nitrile-containing pharmaceuticals have received FDA approval for a wide array of treatments. nih.gov

Overview of Research Trajectories for Related Chemical Entities

Research involving chemical structures related to this compound is following several key trajectories.

Nitrile-Containing Drugs: The incorporation of the cyano group into drug candidates remains a prominent strategy in medicinal chemistry. nih.gov Researchers continue to leverage this group to enhance potency and modulate the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. nih.gov Marketed drugs such as the heart failure medication Milrinone and the antidiabetic agent Vildagliptin feature a critical nitrile group that is essential for their therapeutic action. nih.govnih.gov The trend is toward designing novel compounds with precisely positioned nitrile groups to achieve high target specificity and improved therapeutic profiles.

Amino Acid-Based Prodrugs: The use of amino acids and their simple esters in prodrug development is an expanding field. nih.gov This approach is particularly valuable for overcoming the poor bioavailability of potent, but poorly absorbed, parent drugs. researchgate.net Current research focuses on designing prodrugs that can be selectively cleaved by specific enzymes at the target site, thereby increasing efficacy and reducing systemic side effects.

Advanced Synthetic Methodologies: The synthesis of complex molecules containing these moieties is benefiting from modern synthetic methods. researchgate.net Techniques such as C-H functionalization are being applied to create C-N and C-O bonds more efficiently, streamlining the synthesis of natural products and other complex targets. rsc.org These advanced methods allow for the construction of intricate molecular architectures from simpler, readily available building blocks.

Data Tables

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 218168-58-2
Molecular Formula C11H12N2O2

| Primary Application | Synthetic Intermediate lookchem.com |

Table 2: Examples of Marketed Drugs Containing Relevant Moieties

Drug Name Key Moiety Therapeutic Use
Vildagliptin Cyano Group Type 2 Diabetes nih.gov
Milrinone Cyano Group Congestive Heart Failure nih.gov
Valacyclovir Amino Acid Ester (Prodrug) Viral Infections researchgate.net

| Dabigatran Etexilate | Contains a ((4-cyanophenyl)amino)methyl-related structure | Anticoagulant pharmaffiliates.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B1592518 Ethyl 2-((4-cyanophenyl)amino)acetate CAS No. 218168-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-cyanoanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-5-3-9(7-12)4-6-10/h3-6,13H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUMRMSDANMQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632429
Record name Ethyl N-(4-cyanophenyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218168-58-2
Record name Ethyl N-(4-cyanophenyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Ethyl 2 4 Cyanophenyl Amino Acetate and Its Direct Precursors

Convergent and Divergent Synthetic Approaches to the Core Structure

The assembly of the ethyl 2-((4-cyanophenyl)amino)acetate molecule can be approached from multiple angles, primarily distinguished by the sequence of bond-forming reactions.

Amination Reactions in the Formation of the Anilinoacetate Moiety

The formation of the N-aryl bond in the anilinoacetate core is a critical step. Various amination strategies have been developed to achieve this transformation efficiently.

One common approach involves the nucleophilic substitution reaction between an aryl halide and an amino acid ester. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. researchgate.net This method allows for the coupling of aryl halides or triflates with amines, including amino acid esters, under relatively mild conditions. The use of specific phosphine (B1218219) ligands is crucial for the success of these reactions, with dialkylbiaryl phosphines being a valuable class of ligands for palladium-catalyzed aminations. researchgate.net

Another strategy is the direct amination of phenols. For example, liquid-phase direct amination of phenols to primary anilines has been achieved using nickel-lanthanum perovskite catalysts. researchgate.net While this method focuses on producing primary anilines, similar principles can be adapted for the synthesis of secondary amines like the anilinoacetate moiety.

Furthermore, copper-catalyzed amination reactions provide an alternative to palladium-based systems. For instance, CuI has been used to catalyze the coupling of aryl halides with various nitrogen nucleophiles. organic-chemistry.org These reactions can often be performed in the absence of expensive ligands and under relatively simple conditions.

The choice of amination strategy often depends on the specific substrates, desired yield, and reaction conditions. Below is a table summarizing various amination approaches.

Catalyst SystemReactantsReaction TypeKey Features
Pd₂(dba)₃ / Xantphos / Cs₂CO₃Aryl Halide, Amino Acid EsterBuchwald-Hartwig AminationHigh efficiency and functional group tolerance. researchgate.net
NiLa-perovskitePhenol, HydrazineDirect AminationBifunctional Lewis acid/redox-active catalyst. researchgate.net
CuI / LigandAryl Halide, AmineUllmann CondensationOften requires no ligand for aryl iodides. organic-chemistry.org

Esterification Protocols for Ethyl Acetate (B1210297) Formation

The ethyl ester functionality in the target molecule is typically introduced through esterification of the corresponding carboxylic acid, 2-((4-cyanophenyl)amino)acetic acid.

The Fischer esterification is a classic and widely used method. masterorganicchemistry.com This reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often, an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling reagents. For example, N,N'-Carbonyldiimidazole (CDI) can activate the carboxylic acid, which then reacts with ethanol to form the ethyl ester. google.com This method avoids the use of strong acids and can be advantageous for sensitive substrates.

Another approach involves the use of alkylating agents. The reaction of the sodium salt of the carboxylic acid with an ethyl halide, such as ethyl bromide, can also yield the desired ester. wikipedia.org

The selection of the esterification method depends on factors such as the stability of the starting material to acidic conditions and the desired reaction scale.

MethodReagentsKey Features
Fischer EsterificationEthanol, Acid Catalyst (e.g., H₂SO₄)Equilibrium reaction, often requires excess alcohol. masterorganicchemistry.comyoutube.com
Coupling ReagentN,N'-Carbonyldiimidazole (CDI), EthanolMild reaction conditions. google.com
AlkylationSodium Salt of Carboxylic Acid, Ethyl HalideAvoids acidic conditions. wikipedia.org

Integration of Cyanophenyl Functionality into the Molecular Scaffold

The cyanophenyl group is a crucial pharmacophore in many biologically active molecules. Its introduction into the scaffold of this compound is typically achieved by starting with a precursor that already contains this functionality.

The most direct method is to use 4-aminobenzonitrile (B131773) as a starting material. This compound provides the cyanophenyl group and the amino functionality necessary for the subsequent amination reaction to form the anilinoacetate core. chemicalbook.com

Alternatively, the cyano group can be introduced at a later stage of the synthesis through functional group transformation. For example, a precursor with a different functional group, such as a bromo or iodo group, on the phenyl ring could be converted to the cyano group via a cyanation reaction, such as the Rosenmund-von Braun reaction using copper(I) cyanide. However, for the synthesis of this compound, starting with 4-aminobenzonitrile is generally more convergent and efficient.

Precursor Chemistry and Intermediate Generation

The synthesis of this compound relies heavily on the efficient preparation of its key precursors.

Synthesis of 2-((4-Cyanophenyl)amino)acetic Acid and its Derivatives

The primary precursor to this compound is 2-((4-cyanophenyl)amino)acetic acid, also known as N-(4-cyanophenyl)glycine. nbinno.comxdbiochems.comsimsonpharma.comscbt.com This compound is typically synthesized by the reaction of 4-aminobenzonitrile with a haloacetic acid, most commonly bromoacetic acid. chemicalbook.com

A detailed synthetic procedure involves mixing bromoacetic acid and 4-aminobenzonitrile in water to form a suspension. chemicalbook.com The reaction is heated for several hours, and upon cooling, the product precipitates. chemicalbook.com The crude product can be purified by recrystallization or by converting it to its sodium salt and then re-acidifying to obtain the purified acid. chemicalbook.com A typical synthesis yields the product in high purity. chemicalbook.com

Reactant 1Reactant 2SolventReaction ConditionsYield (Crude)HPLC Purity (Crude)Yield (Purified)HPLC Purity (Purified)
Bromoacetic Acid4-AminobenzonitrileWater100-110°C, 3 hours92.8%97%88%99.1%

Table based on data from a representative synthesis of 2-((4-cyanophenyl)amino)acetic acid. chemicalbook.com

Chemical Transformations Leading to this compound as a Key Intermediate

This compound often serves as a crucial intermediate in the synthesis of more complex molecules. For example, it is a key building block in the preparation of certain pharmaceutical agents. google.com

For instance, a patent describes a process where 2-((4-cyanophenyl)amino)acetic acid is reacted with N,N'-carbonyldiimidazole and then with another complex amine to yield a larger amide. google.com This highlights the role of the precursor acid in generating key intermediates.

Another synthetic route involves the reductive amination of p-cyanobenzaldehyde with ethyl aminoacetate hydrochloride to directly form ethyl 2-((4-cyanobenzyl)amino)acetate, a structurally related compound. google.com While not the exact target compound, this demonstrates an alternative strategy for constructing similar scaffolds.

Optimization of Synthetic Pathways

The direct synthesis of this compound is typically achieved through the N-alkylation of 4-aminobenzonitrile with an ethyl haloacetate, such as ethyl bromoacetate. However, optimizing this process to maximize yield and purity requires careful consideration of catalysts and reaction parameters.

The formation of the N-aryl amino ester bond is a cornerstone of this synthesis, and various catalytic systems have been developed for analogous transformations, which can be adapted for the target molecule. These systems are broadly categorized into metal-based catalysis, organocatalysis, and biocatalysis.

Transition Metal Catalysis : Copper and palladium complexes are the most prominent catalysts for N-arylation reactions. Copper-catalyzed methods, often considered more cost-effective, have been successfully used for the N-arylation of amino acids and their derivatives in water, offering an environmentally benign approach. rsc.orgnih.govnih.gov For instance, copper sulfate (B86663) (CuSO₄·5H₂O) has been shown to be an efficient catalyst for the N-arylation of various amines. nih.gov Palladium-catalyzed systems, such as those using t-BuBrettPhos Pd G3 or G4 precatalysts, are highly effective for the N-arylation of amino acid esters with aryl triflates, operating under mild conditions that minimize racemization. acs.orgnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another powerful tool for forming C-N bonds and has been applied to the synthesis of complex molecules using precursors like 4-aminobenzonitrile. researchgate.net

Transition Metal-Free Catalysis : To circumvent the costs and potential toxicity of transition metals, metal-free approaches have been developed. One such method involves the use of diaryliodonium salts for the N-arylation of amino acid esters, which proceeds without a metal catalyst and shows high chemoselectivity. nih.govthieme-connect.comx-mol.com Another strategy utilizes the bio-based reagent, (-)-methyl-3-dehydroshikimiate, to achieve N-arylation of amino acid esters under mild, metal-free conditions through a tandem cross-coupling and aromatization reaction sequence. rsc.org

Biocatalysis : Enzymes offer a highly selective and environmentally friendly alternative for synthesis. acs.org Ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) has demonstrated a broad substrate scope for the asymmetric synthesis of N-arylated aspartic acids by catalyzing the addition of various anilines to fumarate. acs.orgrug.nlrug.nl Although aromatic amines can be challenging substrates due to their lower nucleophilicity, studies have shown that enzymes like EDDS lyase can effectively catalyze these transformations with high conversion rates and excellent enantiomeric excess. rug.nlthieme-connect.com

Beyond the catalyst, the optimization of reaction conditions such as the choice of base, solvent, temperature, and reaction time is critical for maximizing the yield and selectivity of the synthesis of this compound.

The selection of an appropriate base and solvent system is paramount. In nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the aromatic ring is displaced by a nucleophile (like the amine), the reaction's efficiency is highly dependent on these factors. For example, in a model reaction for the synthesis of related heterocyclic compounds, various solvents and bases were screened. It was found that tetrahydrofuran (B95107) (THF) was a superior solvent compared to others, and the choice of base significantly impacted the product yield. researchgate.net Microwave irradiation has also been employed to accelerate such reactions, drastically reducing reaction times from hours to minutes while achieving high yields. researchgate.net

The following interactive table illustrates the effect of different bases and solvents on the yield of a model nucleophilic substitution reaction, highlighting the importance of condition screening.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801245
2K₂CO₃Acetonitrile801237
3K₂CO₃THF801256
4NaHTHF801275
5Cs₂CO₃THF801281
6Cs₂CO₃THF95 (MW)0.6796
Data derived from a representative nucleophilic aromatic substitution optimization study. researchgate.net

Similarly, the molar ratio of reactants, catalyst loading, and temperature play crucial roles. Increasing the reflux/distillate (R/D) ratio in purification steps can significantly enhance product purity. researchgate.net Studies on related esterification reactions show that factors like catalyst amount, molar ratio of reactants, reaction temperature, and time are all key levers in optimizing the esterification rate.

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like α-amino acid derivatives in a single step, improving atom economy and reducing waste. Two prominent MCRs that can be applied to synthesize structures analogous to this compound are the Strecker and Ugi reactions.

Strecker Synthesis : The classical Strecker synthesis involves the one-pot reaction of an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com By using a glyoxylate (B1226380) derivative as the aldehyde component and 4-aminobenzonitrile as the amine, a direct precursor to the target molecule could theoretically be formed. The reaction is versatile, allowing for the use of various aldehydes and amines, and has been a cornerstone in the synthesis of amino acids for over a century. researchgate.netmdpi.comresearchgate.net

Ugi Reaction : The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry. It combines a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. researchgate.netnih.govsemanticscholar.orgyoutube.com To generate a structure like this compound, one could envision a reaction using 4-aminobenzonitrile as the amine component, a glyoxylate ester as the carbonyl component, a suitable carboxylic acid, and an isocyanide. The Ugi reaction is renowned for its ability to generate molecular diversity and create peptide-like structures efficiently. mdpi.comnih.gov

These MCR strategies, while not explicitly reported for the direct synthesis of this compound, represent a highly efficient and convergent approach for creating libraries of structurally similar N-aryl amino acid esters.

Elucidation of Reaction Mechanisms and Chemical Reactivity

Nucleophilic and Electrophilic Pathways Involving the Aminoacetate Framework

The aminoacetate portion of the molecule contains both nucleophilic and electrophilic centers, which are key to its reactivity. masterorganicchemistry.comyoutube.com A nucleophile is a chemical species that donates an electron pair to form a new covalent bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.comyoutube.comnih.gov

The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it a primary nucleophilic site. masterorganicchemistry.comyoutube.com As a Lewis base, this nitrogen can attack various electrophiles. masterorganicchemistry.com For instance, it can be acylated by acid chlorides or anhydrides under basic conditions, a common reaction for amino acids and their derivatives. libretexts.org The reactivity of this nucleophilic center is influenced by the electronic effects of the attached aromatic ring and the ester group.

Conversely, the carbonyl carbon of the ethyl ester group is electron-deficient due to the polarization of the C=O bond and the inductive effect of the two oxygen atoms. This makes it a prominent electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This electrophilicity is the basis for reactions such as hydrolysis and aminolysis (amidation), which proceed via a nucleophilic acyl substitution mechanism. vaia.comchemistrysteps.com In these reactions, a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. chemistrysteps.commasterorganicchemistry.com

The interaction between electrophiles and nucleophiles is fundamental to understanding chemical transformations. nih.govnih.gov In biological systems, these interactions are critical for numerous physiological processes. nih.govnih.gov The propensity of a nucleophile to react with an electrophile can be quantified and is a key determinant of reaction outcomes. nih.gov

Reactivity of the Cyanophenyl Group in Chemical Transformations

The cyanophenyl group is a versatile functionality that can undergo a variety of chemical transformations, significantly expanding the synthetic possibilities for Ethyl 2-((4-cyanophenyl)amino)acetate. nih.gov The nitrile (cyano) group is relatively stable but can be converted into other important functional groups like amines, carboxylic acids, and ketones under appropriate conditions. nih.govlibretexts.org

The polarized carbon-nitrogen triple bond of the nitrile group allows it to react with both nucleophiles and electrophiles, making it an active participant in cyclization reactions. quimicaorganica.org The nitrogen atom's lone pair allows it to act as a Brønsted or Lewis base, while the carbon atom is electrophilic. rsc.orgscielo.br This dual reactivity is often exploited in intramolecular cyclizations where another reactive group within the same molecule can interact with the nitrile. quimicaorganica.orgrsc.org

A well-known example is the Thorpe-Ziegler reaction, where strong bases are used to deprotonate the α-carbon of a dinitrile, leading to an intramolecular cyclization to form a cyclic ketone after hydrolysis. wikipedia.org While the target molecule lacks a second nitrile, the principle of intramolecular reaction involving the cyano group is well-established. Another significant reaction is the cyclotrimerization of nitriles to form highly stable 1,3,5-triazine (B166579) rings, which can occur at high temperatures or in the presence of a catalyst. researchgate.net This reaction demonstrates the ability of the nitrile moiety to form heterocyclic structures. researchgate.net

Table 1: Examples of Cyclization Reactions Involving Nitrile Groups

Reaction Name/TypeDescriptionKey ConditionsPotential Outcome for Cyanophenyl MoietyReference
Thorpe-Ziegler ReactionIntramolecular cyclization of dinitriles to form a cyclic β-keto nitrile.Strong base (e.g., sodium ethoxide).Could participate in cyclization if a suitable carbanion is generated elsewhere in the molecule. wikipedia.org
CyclotrimerizationHead-to-tail cyclization of three nitrile molecules to form a 1,3,5-triazine ring.High temperature, pressure, or catalysis (acidic or metallic).Formation of a triazine-linked polymer or cyclic trimer. researchgate.net
[3+2] CycloadditionReaction of the nitrile group with 1,3-dipoles (e.g., azides) to form five-membered heterocycles.Presence of a suitable 1,3-dipole.Formation of a tetrazole ring fused or attached to the phenyl group. researchgate.net

The nitrile group can be readily transformed through reduction and hydrolysis, providing pathways to amines and carboxylic acids, respectively. These are fundamental transformations in organic synthesis. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. libretexts.org The reaction typically proceeds through a carboxamide intermediate, which may or may not be isolated. libretexts.org In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgnih.gov This reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon. libretexts.org Alternatively, using a less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H) followed by an aqueous workup can lead to the formation of an aldehyde. libretexts.org A nickel-catalyzed reductive hydrolysis process has also been developed to convert nitriles directly to alcohols. researchgate.net Furthermore, reductive decyanation can be employed to remove the cyano group entirely, replacing it with hydrogen. nih.gov

Table 2: Summary of Reductive and Hydrolytic Transformations of the Nitrile Group

TransformationReagent(s)Product Functional GroupReference
Acid-Catalyzed HydrolysisH₃O⁺, heatCarboxylic Acid libretexts.org
Base-Catalyzed HydrolysisNaOH(aq), heatCarboxylate (then Carboxylic Acid upon workup) libretexts.org
Reduction to Primary Amine1. LiAlH₄ 2. H₂OPrimary Amine (-CH₂NH₂) libretexts.org
Reduction to Aldehyde1. DIBAL-H 2. H₂OAldehyde libretexts.org
Reductive Hydrolysis to AlcoholNi-complex, H₂, H₂OAlcohol (-CH₂OH) researchgate.net
Reductive DecyanationNaBH₄, NiCl₂ or dissolving metalsHydrogen (removal of CN) nih.gov

Mechanisms of Amidation and Esterification in Related Systems

The aminoacetate framework of the title compound is intrinsically linked to amidation and esterification reactions. These reactions are forms of nucleophilic acyl substitution. vaia.com

Amidation (Aminolysis of the Ester): The ethyl ester group of this compound can be converted to an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. chemistrysteps.commasterorganicchemistry.com This reaction, known as aminolysis, proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, and the alkoxy group (ethoxide, -OEt) is eliminated as the leaving group to yield the more stable amide. chemistrysteps.comyoutube.com The reaction is often heated as esters are less reactive than other carboxylic acid derivatives like acyl chlorides, and the alkoxy group is a relatively poor leaving group. chemistrysteps.com

Esterification: The reverse reaction, esterification, would involve the formation of the ester from the corresponding carboxylic acid (2-((4-cyanophenyl)amino)acetic acid). The classic Fischer esterification involves reacting the carboxylic acid with an excess of alcohol (ethanol in this case) under acidic conditions. libretexts.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. libretexts.org A tetrahedral intermediate is formed, followed by the elimination of a water molecule to generate the ester.

A plausible mechanism for direct amidation of unprotected amino acids has also been proposed using borate (B1201080) reagents, which coordinate both the amine and carboxylic acid to facilitate the reaction. rsc.org

Investigating Nucleofugality in Analogous Aminolysis Reactions

Nucleofugality, or leaving group ability, is a critical factor determining the rate and feasibility of nucleophilic substitution reactions, including the aminolysis of esters. chemistrysteps.com In the aminolysis of this compound, the ethoxide ion (CH₃CH₂O⁻) is the leaving group, or nucleofuge.

The rate-determining step in the aminolysis of many esters can be either the formation of the tetrahedral intermediate or its breakdown to products, which involves the departure of the leaving group. acs.org The efficiency of the leaving group's departure is related to its stability as an independent species. chemistrysteps.com Good leaving groups are typically weak bases. chemistrysteps.com

Comparing the pKa values of the conjugate acids, ethanol (B145695) (pKa ≈ 16) is a much stronger acid than an amine (pKa ≈ 38). chemistrysteps.com This indicates that the ethoxide ion is a much weaker base and therefore a significantly better leaving group than the amide anion (RNH⁻). chemistrysteps.com This difference in basicity and leaving group ability is why the tetrahedral intermediate preferentially expels the alkoxy group to form the amide rather than reverting to the starting materials by expelling the amine. chemistrysteps.com

However, compared to the leaving groups in more reactive acyl compounds (e.g., chloride in acyl chlorides), an alkoxide is still considered a relatively poor leaving group. chemistrysteps.com This is why aminolysis of esters often requires forcing conditions like high temperatures to proceed at a reasonable rate. chemistrysteps.com Studies on the aminolysis of various esters have been conducted to create structure-reactivity relationships, providing insight into how the structure of the ester and the nucleophile affects reaction rates and mechanisms. acs.orgnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis and Bioactive Conformations of Ethyl 2-((4-cyanophenyl)amino)acetate Derivatives

Computational methods like molecular docking are instrumental in predicting these preferred binding modes. scielo.brnih.gov These studies often reveal crucial interactions, such as hydrogen bonds formed by the amino linker and pi-stacking interactions involving the cyanophenyl ring. The flexibility of the ethyl acetate (B1210297) tail allows it to adopt various orientations to fit within a binding pocket, while the planarity of the phenyl ring system is often a key feature for effective binding. The relative orientation of the ester and the amino group can be described by dihedral angles, and identifying the low-energy, stable conformations is the first step in understanding how these molecules might interact with a receptor. scielo.br

Impact of Substituent Modifications on Pharmacological Profiles

The core structure of this compound provides a scaffold that can be systematically modified. The nature and position of these modifications can dramatically alter the compound's electronic properties, solubility, and steric profile, thereby affecting its biological activity.

The 4-cyanophenyl ring is a key feature of the molecule. The cyano group is a strong electron-withdrawing group, which influences the electron density of the entire ring and the acidity of the N-H proton of the amino linker. Altering or adding substituents to this ring can fine-tune the molecule's electronic properties.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the phenyl ring can modulate the molecule's interaction with its biological target. For instance, studies on other scaffolds have shown that the presence of electronegative groups can be directly related to antibacterial activity. mdpi.com The electronic effects of substituents are often quantified using the Hammett parameter (σ), which can be correlated with biological activity in a Quantitative Structure-Activity Relationship (QSAR) study.

Table 1: Illustrative Impact of Aryl Ring Substitutions on Pharmacological Profile

Position of SubstitutionSubstituent (X)Electronic EffectAnticipated Impact on ActivityRationale
Ortho to -NH-F, -ClElectron-withdrawingPotential for steric hindrance, may decrease activityProximity to the linker group could disrupt the bioactive conformation.
Meta to -NH-OCH₃, -CH₃Electron-donatingMay increase or decrease activity depending on the targetCan alter the electron density of the ring and influence binding affinity.
Ortho to -CN-NO₂Strong electron-withdrawingPotential to enhance activity through specific interactionsMay form additional hydrogen bonds or polar interactions within the binding site.
Meta to -CN-BrElectron-withdrawingMay enhance activity through favorable halogen bondingHalogen bonds are increasingly recognized as important in ligand-protein interactions.

This table is illustrative and the actual impact would need to be determined experimentally for a specific biological target.

The ethyl acetate moiety and the secondary amine linker are also prime candidates for modification. The ester group is susceptible to hydrolysis by esterases in the body, which can be a metabolic liability. Replacing the ethyl ester with other groups can alter the compound's pharmacokinetic properties.

Modifications could include:

Varying the alkyl chain of the ester: Replacing the ethyl group with methyl, propyl, or tert-butyl groups can affect solubility and the steric fit in the binding pocket.

Ester to amide or acid bioisosteric replacement: Converting the ester to a carboxylic acid could introduce a negative charge, potentially forming new ionic interactions with the target. Replacement with an amide could introduce new hydrogen bonding opportunities and improve metabolic stability.

Modification of the amino linker: N-alkylation of the amino group would remove the hydrogen bond donor capability but could increase lipophilicity.

Table 2: Potential Modifications to the Ester and Amino Linker

ModificationResulting Functional GroupPotential Change in Properties
Hydrolysis of esterCarboxylic acidIncreased polarity, potential for new ionic interactions.
Aminolysis of esterAmideIncreased metabolic stability, new H-bond donor/acceptor.
N-methylation of amineTertiary amineLoss of H-bond donor, increased lipophilicity.
Insertion of methyleneHomologated linkerIncreased flexibility and size.

This table presents potential modifications and their generally expected effects on molecular properties.

Design Rationale for Analogues with Enhanced Biological Potency or Selectivity

The design of new analogues is guided by the SAR data obtained from initial screening and computational studies. The goal is often to enhance potency (the concentration of the drug required to produce an effect) or selectivity (the drug's ability to bind to the intended target over other targets).

A common strategy is to identify a "hotspot" on the molecule where modifications lead to significant gains in activity. For example, if a particular substitution on the phenyl ring leads to a tenfold increase in potency, further exploration around that position would be warranted. Computational techniques like 3D-QSAR can generate models that predict the activity of virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates. These models can highlight regions where steric bulk is favored or disfavored, and where electrostatic interactions are key to binding.

Scaffold Hopping and Isosteric Replacements in Related Medicinal Chemistry Programs

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a chemically different but functionally equivalent scaffold. scielo.br This can lead to the discovery of novel chemical series with improved properties, such as better synthetic accessibility or a more favorable patent position.

For the this compound core, a medicinal chemist might consider replacing the cyanophenyl ring with other aromatic or heteroaromatic systems that can maintain key interactions. For example, a pyridine (B92270) or pyrimidine (B1678525) ring could be used to mimic the electronic properties and hydrogen bonding capabilities of the cyanophenyl group.

Isosteric replacement is a related concept where one atom or group of atoms is replaced by another with similar physical and chemical properties. A classic example is the replacement of a hydrogen atom with a fluorine atom. A more complex isosteric replacement for the cyano group (-C≡N) could be a trifluoromethyl group (-CF₃) or an oxadiazole ring, which can have similar electronic and steric properties.

These advanced design strategies, informed by a thorough understanding of the SAR, are essential for the evolution of a lead compound like this compound into a potential therapeutic agent.

Biological Activity and Pharmacological Relevance of Ethyl 2 4 Cyanophenyl Amino Acetate Derivatives

Role as an Intermediate in the Synthesis of Therapeutically Active Compounds

The utility of Ethyl 2-((4-cyanophenyl)amino)acetate and its close analog, N-(4-cyanophenyl)glycine, is most prominently demonstrated by its role as a critical intermediate in the creation of complex therapeutic agents. Its structure provides a versatile scaffold for building molecules with significant pharmacological effects.

Precursor to Dabigatran (B194492) Etexilate: Implications in Anticoagulation Research

This compound, or more commonly its corresponding carboxylic acid N-(4-cyanophenyl)glycine, is a pivotal precursor in the synthesis of Dabigatran Etexilate, a potent, direct thrombin inhibitor used as an oral anticoagulant. newdrugapprovals.orgresearchgate.net Dabigatran Etexilate is the prodrug of the active compound dabigatran and is prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. newdrugapprovals.org

The synthesis of Dabigatran Etexilate involves the condensation of N-(4-cyanophenyl)glycine with another intermediate, ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate. newdrugapprovals.org This reaction, often mediated by a coupling agent like N,N'-carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (B95107), forms the central benzimidazole (B57391) ring structure of the final drug. newdrugapprovals.orgderpharmachemica.com The process yields ethyl 3-{(2-{[(4-cyanophenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonylamino}propanoate, a key intermediate that carries the cyanophenylamino-methyl moiety derived from the initial precursor. newdrugapprovals.orgderpharmachemica.com

Subsequent chemical transformations convert the cyano group into an amidine, which is then acylated to form the final Dabigatran Etexilate molecule. justia.com The initial inclusion of the 4-cyanophenyl group is, therefore, a strategic step in the synthetic route, highlighting the importance of this compound and its derivatives in the development of modern anticoagulation therapies. researchgate.netjustia.com

Exploration of Biological Activities in Structurally Related Compounds

While this compound is primarily recognized as a synthetic intermediate, the structural motifs it contains—specifically the substituted phenylamino (B1219803) group and the acetate (B1210297) moiety—are found in a variety of compounds that exhibit a wide range of biological activities.

Larvicidal Efficacy against Anopheles arabiensis and Related Vector Control Research

Malaria, a devastating disease transmitted by the female Anopheles mosquito, continues to pose a major global health threat, necessitating the development of new and effective insecticides. malariaworld.org Research into novel larvicidal agents has explored compounds structurally related to this compound.

A study focused on a series of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates, which can be synthesized from precursors bearing the phenylamino functional group. malariaworld.org These compounds were tested for their larvicidal activity against Anopheles arabiensis, a primary malaria vector. malariaworld.orgnih.gov Among the synthesized derivatives, two compounds demonstrated significant efficacy. malariaworld.org

CompoundStructureMortality (%)
8b ethyl 2-((4-bromophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate94%
8f ethyl 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate91%

These findings identify this class of compounds as promising candidates for the development of new larvicides to aid in malaria vector control. malariaworld.orgnih.gov The research underscores the potential of molecules containing substituted phenylamino groups to serve as scaffolds for potent insecticides. malariaworld.org

Investigations into Acetylcholinesterase as a Molecular Target

To understand the mechanism behind the observed larvicidal activity, computational studies, including molecular docking, were performed on the active dihydropyrimidine (B8664642) derivatives. malariaworld.org The results of these in silico analyses suggest that acetylcholinesterase (AChE) is a plausible molecular target for these compounds. malariaworld.org

AChE is a critical enzyme in the central nervous system of insects and mammals, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing excessive nerve stimulation, paralysis, and ultimately death in insects. researchgate.net This mechanism is the basis for the action of many commercial insecticides, including organophosphates and carbamates. researchgate.net The favorable binding interactions demonstrated between the dihydropyrimidine derivatives and the AChE enzyme in computational models support the hypothesis that their larvicidal effects are mediated through the inhibition of this key enzyme. malariaworld.orgnih.gov

General Bioactivities of Amide and Cyano-Containing Compounds (e.g., Anti-inflammatory, Anticancer, Antimicrobial)

The core structure of this compound contains both an amide-like linkage (secondary amine) and a cyano group, functionalities that are present in a wide array of biologically active molecules.

Amide-Containing Compounds: The amide bond is a fundamental component of proteins and is found in numerous pharmaceuticals. rsc.orgmdpi.com The introduction of amide groups into small molecules is a common strategy in drug design to create compounds with specific biological activities. Research has shown that amide derivatives containing other structural features, such as cyclopropane (B1198618) rings, can exhibit significant antimicrobial properties. mdpi.com

Cyano-Containing Compounds: The cyano (nitrile) group is a versatile functional group that can influence a molecule's biological activity through various mechanisms. researchgate.net It is an electron-withdrawing group that can affect a molecule's electronic properties, lipophilicity, and metabolism. researchgate.net In some contexts, the cyano group can act as a bioisostere, a surrogate for other functional groups like an amide bond, potentially improving a compound's permeability and potency. rsc.org Nitrile-containing compounds are explored for a wide range of therapeutic applications, and their biological activity is often linked to their ability to be metabolized into amides and carboxylic acids by enzymes such as nitrile hydratases and amidases. nih.gov

Relevance in Integrin Inhibition Research through Analogous Structures

Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in processes like cell migration, proliferation, and survival. mdpi.comnih.gov Their involvement in tumor growth and metastasis has made them attractive targets for cancer therapy. mdpi.com

While this compound itself is not a known integrin inhibitor, its structural features are analogous to those found in certain classes of integrin antagonists. Many integrin inhibitors are peptidomimetic, meaning they mimic the structure of natural peptides that bind to integrins. These often feature an amino acid-like scaffold. The structure of this compound, with its phenyl ring and aminoacetate group, resembles a modified amino acid.

For instance, research into antagonists of α5β1 integrin, which is involved in inflammatory lymphangiogenesis, has utilized small molecules designed to block the receptor's function. nih.gov One such inhibitor, JSM6427, demonstrates high potency and selectivity for α5β1 integrin. nih.gov The development of such targeted molecules often involves screening and synthesizing compounds with diverse pharmacophores, including those with aromatic rings and amino acid-like side chains, similar to the basic structure of this compound.

Potential as Protein Degrader Building Blocks in Targeted Protein Degradation

Targeted Protein Degradation (TPD) is an innovative therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POI). precisepeg.com This is often achieved using proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules. sigmaaldrich.com A PROTAC consists of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. precisepeg.comsigmaaldrich.com This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome. precisepeg.com

The development of effective PROTACs relies on a modular design, utilizing a diverse portfolio of "building blocks"—E3 ligand-linker conjugates—that can be attached to a ligand targeting a specific protein. sigmaaldrich.com This approach facilitates the rapid generation of extensive libraries of degrader molecules for screening. sigmaaldrich.com While direct studies on this compound as a protein degrader building block are not extensively documented, its derivatives, like many small molecules, hold potential for such applications. The core structure can be functionalized to serve as a ligand for a protein of interest, which could then be conjugated to an E3 ligase-linker moiety to create a novel PROTAC. The principle of using derivatives of small molecules is well-established, with many natural products and their derivatives serving as crucial components in the development of protein-targeting drugs. mdpi.com

Identification of Potential Biological Targets and Pathways

The pharmacological potential of the this compound chemical family has been elucidated through various studies on its derivatives, which have been shown to interact with a range of biological targets and modulate key cellular pathways.

Molecular docking simulations, a form of in silico receptor binding analysis, have been employed to predict and understand the interaction of these derivatives with protein active sites. For instance, a derivative of ethyl 2-aminobenzo[b]thiophene-3-carboxylate, identified as compound 4 , was studied for its binding affinity towards Janus kinase 2 (JAK2), a key protein in cancer-related signaling pathways. nih.gov The docking study showed that the compound fits within the active site of three different crystal structures of JAK2, forming a crucial hydrogen bond with the key amino acid residue Leu 932. nih.gov This interaction is analogous to that of co-crystallized ligands, suggesting a strong potential for JAK2 inhibition. nih.gov

Table 1: Molecular Docking Results of a Derivative (Compound 4) with JAK2 Protein Variants. nih.gov
Protein Target (PDB Code)Binding Affinity (Kcal/mol)Key Interacting Residue
3ZMM-14.32Leu 932
4C62-13.39Leu 932
5AEP-11.38Leu 932

Derivatives of the core structure have demonstrated inhibitory activity against several enzymes in in vitro assays. These findings highlight the versatility of this chemical scaffold in designing specific enzyme inhibitors.

Cyclooxygenase-1 (COX-1) Inhibition: A series of ethyl-2-(2-phenylhydrazono)-3-oxobutanoate derivatives were evaluated for their antiplatelet activity, which was linked to the inhibition of the COX-1 enzyme. nih.gov These derivatives were particularly effective at inhibiting platelet aggregation induced by arachidonic acid. nih.gov

Aldose Reductase (AR) Inhibition: In a search for new human aldose reductase inhibitors, a series of thiopyrimidinone derivatives were synthesized and tested. scielo.br Several of these compounds were found to inhibit the AR enzyme, with some exhibiting IC₅₀ values in the low micromolar range. scielo.br The data suggests that derivatives with a carboxylic acid moiety are particularly promising candidates for AR inhibition. scielo.br

JAK2 and Other Kinase Inhibition: An ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (compound 4 ) showed significant antiproliferative potential against the MCF-7 breast cancer cell line, with its mode of action proposed to be through JAK2 inhibition. nih.gov

α-Glucosidase and α-Amylase Inhibition: In a study focused on anti-hyperglycemic agents, novel cinnamic acid magnolol (B1675913) derivatives were synthesized and showed potent dual inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. researchgate.net

Table 2: Enzyme Inhibition Data for Various Derivatives.
Derivative ClassTarget EnzymeMost Potent CompoundIC₅₀ Value (µM)Source
Ethyl-2-(2-phenylhydrazono)-3-oxobutanoateCOX-1Compound 3m401 nih.gov
ThiopyrimidinoneAldose ReductaseNot specified by name2.0 - 14.5 scielo.br
Ethyl 2-amino...benzo[b]thiophene-3-carboxylateJAK2 (inferred)Compound 423.2 nih.gov
Cinnamic acid magnololα-GlucosidaseCompound 6j5.11 researchgate.net
Cinnamic acid magnololα-AmylaseCompound 6j4.27 researchgate.net

Beyond direct enzyme inhibition, derivatives have been shown to modulate complex cellular pathways, including cell death and gene expression.

Modulation of Cell Death Pathways: The ethyl 2-aminobenzo[b]thiophene derivative known as compound 4 was found to induce cell death in MCF-7 breast cancer cells primarily through apoptosis and necrosis. nih.gov Flow cytometry analysis revealed that the compound led to a significant increase in the late apoptotic cell population (18.13%, which is 6.6 times higher than the control) and a 1.89-fold increase in necrosis. nih.gov Interestingly, the compound did not induce significant autophagic cell death; instead, it slightly inhibited this pathway. nih.gov

Modulation of Gene Expression: A structural analog, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2 ), was identified as a potent inducer of Octamer-binding transcription factor 4 (Oct3/4) expression. nih.gov Oct3/4 is a master regulator of pluripotency, and small molecules that can enforce its expression are valuable tools for generating induced pluripotent stem cells (iPSCs) without relying on viral vectors. nih.gov

Inhibition of Platelet Aggregation: Derivatives of ethyl-2-(2-phenylhydrazono)-3-oxobutanoate effectively inhibit platelet aggregation induced by both adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). nih.gov This demonstrates an ability to interfere with the complex signaling cascade that leads to platelet activation and thrombus formation. nih.gov

Computational Chemistry and Mechanistic Insights into Molecular Interactions

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as Ethyl 2-((4-cyanophenyl)amino)acetate, to a macromolecular target, typically a protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a defined scoring function.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated by examining studies on structurally related compounds. For instance, in a study on arylpiperazine derivatives as potential androgen receptor (AR) antagonists, molecular docking was used to elucidate the binding interactions within the AR ligand-binding domain. nih.gov Similarly, docking studies on ethyl acetate (B1210297) fractions of Selaginella doederleinii extract against targets in the aerobic glycolysis pathway of breast cancer, such as GLUT1, HK2, PKM2, and LDHA, have demonstrated the utility of this approach in identifying potential anticancer agents. jppres.commendeley.com

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The binding site would be defined, and a docking algorithm would be used to generate a series of poses. These poses would then be scored to predict the most likely binding conformation and estimate the binding affinity. The results could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the cyano group, the phenyl ring, the amino group, and the ester moiety of the ligand with the amino acid residues of the target protein.

A hypothetical data table illustrating the type of results obtained from a molecular docking study is presented below. This table showcases the binding affinities and interacting residues for a set of related compounds against a specific protein target, which is a common output of such studies.

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
DiosgeninGLUT1-11.8Not Specified
DiosgeninLDHA-9.6Not Specified
Frutinone APKM2-10.0Not Specified
Frutinone ALDHA-8.4Not Specified
VitexinGLUT1-10.4Not Specified
VitexinPKM2-10.0Not Specified
5-hydroxyferulic acid methyl esterHK2-6.8Asp84, Thr88, Ser415, Thr232, Thr213, Ser449, Asp209
ValeroidineHK2-6.1Not Specified

This table is illustrative and based on findings for compounds from a Selaginella doederleinii extract, as reported in a study on their anti-Warburg effect. jppres.commendeley.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the stability of ligand-protein complexes over time. nih.gov This technique solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles vary with time.

For this compound, MD simulations could be employed to study its conformational flexibility in solution and to assess the stability of its binding to a target protein identified through molecular docking. A typical MD simulation protocol would involve placing the docked complex in a solvent box, adding ions to neutralize the system, and then subjecting it to energy minimization, heating, equilibration, and a production run. researchgate.net The resulting trajectory can be analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energies to quantify the strength of the interaction. researchgate.net

A study on (Z)-ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate and a related pyrrole (B145914) derivative utilized MD simulations to investigate their interactions with acetylcholinesterase and α-glucosidase. researchgate.net The simulations, run for 50 nanoseconds, provided insights into the stability of the protein-ligand complexes and the key residues involved in the binding. researchgate.net Such an approach for this compound would be invaluable in validating docking poses and understanding the dynamic nature of the binding process.

The following table exemplifies the kind of data that can be extracted from MD simulations, in this case, the binding free energies calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method.

ComplexBinding Free Energy (kcal/mol)
Compound 1 with Acetylcholinesterase-25.78
Compound 2 with Acetylcholinesterase-35.21
Compound 1 with α-Glucosidase-28.45
Compound 2 with α-Glucosidase-32.19

This table is based on a study of (Z)-ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate (Compound 1) and Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate (Compound 2). researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. researchgate.net DFT methods can be used to calculate a wide range of molecular properties, including optimized geometry, vibrational frequencies, molecular orbital energies (HOMO and LUMO), and electrostatic potential surfaces.

A hypothetical DFT study on this compound would likely involve geometry optimization followed by the calculation of various electronic properties. The results could be summarized in a table as shown below.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
Energy Gap (HOMO-LUMO)5.3 eV
Dipole Moment4.5 D
Electron Affinity1.8 eV
Ionization Potential7.0 eV

This table presents hypothetical DFT-calculated properties for this compound and is for illustrative purposes only.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

While a specific QSAR model for this compound is not available, the methodology can be understood from studies on other classes of compounds. For example, a QSAR study was conducted on a series of novel benzenesulfonamides to model their cytotoxic activity against different cancer cell lines. mdpi.com This study used multiple linear regression to build models based on various 2D and 3D molecular descriptors. mdpi.com Another study developed a QSAR model for analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate as inhibitors of AP-1 and NF-kappa B mediated gene expression, using support vector machines and quantum chemical parameters. nih.gov

To develop a QSAR model for a series of analogues of this compound, one would need a dataset of compounds with measured biological activity. Molecular descriptors for each compound would be calculated, and a statistical method would be used to build and validate the model. The resulting model could then be used to guide the design of new derivatives with potentially improved activity.

An example of the type of data used in a QSAR study is shown in the table below, which lists some of the molecular descriptors that were found to be important in a QSAR model for inhibitors of AP-1 and NF-kappa B.

DescriptorDescription
KHI3Kier and Hall index (order 3)
IC0Information content (order 0)
YZSYZ Shadow
MaxPCNMax partial charge for an N atom
MinPCNMin partial charge for an N atom

This table is based on descriptors used in a QSAR study of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl) pyrimidine-5-carboxylate analogues. nih.gov

In Silico ADME/Tox Predictions and Their Scientific Implications

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a critical component of modern drug discovery, helping to identify potential liabilities of drug candidates early in the development process. nih.gov These predictive models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological properties. nih.gov

For this compound, a full in silico ADME/Tox profile could be generated using various computational tools. These predictions would provide insights into its likely oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and risk of various toxicities such as hepatotoxicity or cardiotoxicity. frontiersin.org A study on ceftazidime (B193861) and its impurities demonstrated the use of in silico methods to predict ADMET properties and identify potentially toxic functional groups. frontiersin.org

The scientific implications of these predictions are significant. Favorable ADME properties are essential for a compound to reach its target in sufficient concentration and for a suitable duration. Early identification of potential toxicity issues can prevent the costly failure of a drug candidate in later stages of development. nih.gov

A typical in silico ADME/Tox prediction for this compound could be summarized in the following table.

PropertyPredicted Value/ClassificationScientific Implication
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Caco-2 PermeabilityHighLikely to be well-absorbed across the intestinal wall.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cause central nervous system side effects.
P-glycoprotein SubstrateNoReduced likelihood of efflux from target cells.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
CYP3A4 InhibitorYesPotential for interactions with co-administered drugs metabolized by CYP3A4.
Excretion
Total ClearanceModerateSuggests a reasonable half-life in the body.
Toxicity
AMES MutagenicityNon-mutagenicLow risk of causing genetic mutations.
hERG InhibitionLow riskReduced potential for cardiotoxicity.
HepatotoxicityLow riskUnlikely to cause liver damage.

This table presents hypothetical in silico ADME/Tox predictions for this compound and is for illustrative purposes only. The predictions are based on general principles and data from related compounds. frontiersin.orgresearchgate.net

Advanced Applications in Medicinal Chemistry and Drug Discovery

Utilization in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.govfrontiersin.org These fragments, typically adhering to the "Rule of Three" (molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and cLogP ≤ 3), serve as efficient starting points for building more potent and selective drug candidates. frontiersin.org

The structure of Ethyl 2-((4-cyanophenyl)amino)acetate possesses characteristics that make it an interesting candidate for inclusion in fragment libraries. The 4-cyanophenyl group is a common motif in medicinal chemistry, with the nitrile group capable of acting as a hydrogen bond acceptor or participating in dipole-dipole interactions within a protein binding pocket. The secondary amine and the ethyl ester group provide additional points for hydrogen bonding and potential for chemical elaboration.

Table 1: Fragment Properties of this compound and Related Scaffolds

Compound/ScaffoldMolecular Weight (Da)Hydrogen Bond DonorsHydrogen Bond AcceptorscLogP (estimated)Relevance in FBDD
This compound204.22131.8Potential fragment with multiple interaction points.
4-Aminobenzonitrile (B131773)118.14111.1Known fragment scaffold, provides a starting point for fragment growing.
Ethyl acetate (B1210297)88.11020.7Common solvent and synthetic reagent, can be used to add polarity and size to a fragment.

Note: cLogP values are estimates and can vary based on the calculation method.

Application in Lead Optimization and Analog Design

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The structural features of this compound make it a versatile scaffold for the design of analog libraries aimed at lead optimization.

The secondary amine provides a convenient handle for a variety of chemical transformations, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides, a common functional group in many drugs. Furthermore, the aromatic ring can be a site for further substitution, although this is often more challenging synthetically.

For example, if a fragment hit containing the 4-cyanophenylamino moiety was identified, medicinal chemists could synthesize a series of analogs based on the this compound scaffold. By varying the ester portion or by modifying the amine, they could systematically probe the structure-activity relationship (SAR) to identify compounds with improved biological activity.

Contribution to PROTAC (Proteolysis-Targeting Chimeras) and Molecular Glue Degradation Research

Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technology has opened up new avenues for targeting proteins that have been traditionally considered "undruggable." Molecular glues are small molecules that induce or stabilize the interaction between two proteins, which can also lead to protein degradation.

The structure of this compound contains functionalities that could be incorporated into the synthesis of PROTACs or molecular glues. The secondary amine or the carboxylic acid (after hydrolysis of the ester) could serve as an attachment point for a linker connected to an E3 ligase ligand. The 4-cyanophenyl group could potentially act as a warhead that binds to the target protein of interest.

While there are no specific reports of this compound itself being used in a PROTAC, the general strategy of using aniline (B41778) derivatives as building blocks for PROTAC synthesis is well-established. The ability to readily modify the structure of this compound makes it a plausible starting point for the development of novel degraders.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for target validation and for understanding the physiological roles of proteins. An ideal chemical probe is potent, selective, and has a well-defined mechanism of action.

Given its reactive handles, this compound could be used as a scaffold to develop chemical probes. For instance, a fluorescent dye could be attached to the amine or the carboxylate to create a probe for visualizing the localization of a target protein within a cell. Alternatively, a photo-affinity label could be incorporated to allow for covalent modification and identification of the target protein. The 4-cyanophenyl moiety itself can sometimes serve as a useful spectroscopic tag.

Role in High-Throughput Screening Libraries for Novel Bioactive Compounds

High-Throughput Screening (HTS) involves the automated testing of large libraries of compounds to identify those that modulate a specific biological target. mdpi.com The chemical diversity of these libraries is crucial for increasing the chances of finding novel hits.

As a readily available and synthetically versatile intermediate, this compound is a valuable building block for the creation of diverse compound libraries for HTS. lookchem.com By reacting it with a wide range of chemical partners, a large number of structurally distinct molecules can be generated. These libraries can then be screened against a variety of biological targets to identify new starting points for drug discovery programs. The inclusion of the 4-cyanophenyl motif is advantageous as this group is present in numerous known bioactive molecules.

Future Research and Translational Potential of this compound: A Roadmap for Drug Discovery

The scaffold of this compound presents a compelling starting point for medicinal chemistry campaigns, owing to its combination of a reactive secondary amine, an ester group amenable to modification, and the biologically relevant cyanophenyl moiety. While comprehensive research on this specific molecule is not extensively documented, its structural components are featured in numerous bioactive compounds, suggesting a rich potential for future investigation and therapeutic application. This article outlines prospective research directions that could unlock the translational capabilities of this chemical entity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 2-((4-cyanophenyl)amino)acetate with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. Key steps include:

  • Substrate preparation : Use of 4-cyanophenylamine as the starting material to ensure regioselectivity.
  • Reaction conditions : Optimize temperature (e.g., 60–80°C) and solvent (e.g., DMF or THF) to enhance yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to remove unreacted starting materials and byproducts .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) or NMR .

Q. How can hydrolysis and stability under varying pH conditions affect experimental outcomes?

  • Methodological Answer :

  • Hydrolysis : The ester group hydrolyzes in aqueous acidic/basic conditions to yield 2-((4-cyanophenyl)amino)acetic acid. Stability studies should include:
  • pH-dependent degradation assays (e.g., incubate at pH 2, 7, and 12 for 24–72 hours).
  • Analytical tools: LC-MS to quantify degradation products and kinetic modeling to estimate half-life .
  • Mitigation : Use anhydrous solvents and inert atmospheres during synthesis to prevent premature hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation :
  • NMR : ¹H/¹³C NMR to verify the presence of the cyanophenyl group (δ ~110 ppm for CN) and ester moiety (δ ~4.2 ppm for CH₂CH₃) .
  • FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (C=O ester) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular ion confirmation .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase) or receptors. Focus on the cyanophenyl moiety’s role in hydrogen bonding or π-π stacking .
  • MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., water, 100 ns trajectories) to assess binding free energy (MM-PBSA/GBSA) .
    • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) from independent studies. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic activity .
  • Dose-response curves : Re-evaluate activity using standardized protocols (e.g., MTT assays for cytotoxicity) with internal controls (e.g., doxorubicin) .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs (e.g., replacing CN with Cl or F) and compare activities:
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
  • Anticancer : Caspase-3 activation assays to assess apoptosis induction .
  • Data interpretation : Electron-withdrawing groups (e.g., CN) enhance electrophilicity, improving target binding .

Q. What mechanistic insights explain the compound’s reactivity in acylation reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor acylation with acyl chlorides via ¹H NMR (e.g., disappearance of NH peak at δ ~5.5 ppm) .
  • DFT calculations : Analyze transition states to identify rate-limiting steps (e.g., nucleophilic attack by the amino group) .

Comparative Studies

Q. How does this compound compare to structurally similar compounds?

  • Methodological Answer :

  • Activity comparison : Use a table to highlight differences (see example below).
  • Synthetic flexibility : The cyanophenyl group enables diverse derivatization (e.g., reduction to amine or conversion to tetrazole) compared to halogenated analogs .
CompoundStructural FeatureUnique ActivityReference
Ethyl 2-(3-chlorophenyl)aminoacetateCl substituentLower COX-2 selectivity
Methyl 2-(4-cyanophenyl)aminoacetateMethyl esterReduced metabolic stability

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-((4-cyanophenyl)amino)acetate
Reactant of Route 2
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Ethyl 2-((4-cyanophenyl)amino)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.